2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Description
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a 1,3,4-thiadiazole derivative featuring an acetamido group at position 5 and a sulfanylacetic acid moiety at position 2 of the heterocyclic ring.
Synthesis: The compound is synthesized via a two-step process:
Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide to form 5-R-carbonylamino-1,3,4-thiadiazole-2-thiol intermediates.
S-Alkylation: The intermediate undergoes alkylation with chloroacetic acid derivatives to introduce the sulfanylacetic acid group .
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S2/c1-3(10)7-5-8-9-6(14-5)13-2-4(11)12/h2H2,1H3,(H,11,12)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPVLVAROKJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . For example, it can inhibit carbonic anhydrase, which increases cerebral blood flow and has potential therapeutic applications in conditions like epilepsy and glaucoma .
Comparison with Similar Compounds
Structural Features :
- The acetamido group enhances hydrogen bonding, while the sulfanylacetic acid moiety contributes to solubility in polar solvents like ethanol and DMF .
Structural and Functional Group Variations
The pharmacological profile of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Pharmacological Activity
- Anticonvulsant Activity: The target compound and its 5-amino analogs (e.g., 2-(5-Amino-...acetamide) show promise in preclinical models due to their ability to modulate ion channels .
- Antimicrobial Activity: Thiazolidinone-containing derivatives (e.g., compounds in ) exhibit superior activity against S. aureus and E. coli compared to the target compound, likely due to the thiazolidinone ring’s ability to disrupt bacterial membranes .
Physicochemical Properties
- Solubility : Sulfonic acid derivatives (e.g., 5-Acetamido-...sulfonic acid) are water-soluble but face challenges in crossing biological membranes. In contrast, the target compound balances solubility (via acetic acid) and lipophilicity (via acetamido) for better bioavailability .
- Stability : Mercapto (-SH) derivatives are prone to oxidation, limiting their shelf life, whereas the target compound’s sulfanyl group (-S-) offers greater stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
